![molecular formula C18H27N3O4 B4173342 N-cyclohexyl-2-[(3-methoxypropyl)amino]-N-methyl-5-nitrobenzamide](/img/structure/B4173342.png)
N-cyclohexyl-2-[(3-methoxypropyl)amino]-N-methyl-5-nitrobenzamide
説明
N-cyclohexyl-2-[(3-methoxypropyl)amino]-N-methyl-5-nitrobenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. GABA is an inhibitory neurotransmitter in the central nervous system, and the inhibition of GABA aminotransferase leads to an increase in GABA levels, which can have therapeutic effects in a variety of neurological and psychiatric disorders.
作用機序
N-cyclohexyl-2-[(3-methoxypropyl)amino]-N-methyl-5-nitrobenzamide works by inhibiting GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclohexyl-2-[(3-methoxypropyl)amino]-N-methyl-5-nitrobenzamide increases GABA levels, which can have therapeutic effects in a variety of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[(3-methoxypropyl)amino]-N-methyl-5-nitrobenzamide has been shown to increase GABA levels in the brain, which can have a variety of effects on neurotransmission and behavior. In preclinical models, N-cyclohexyl-2-[(3-methoxypropyl)amino]-N-methyl-5-nitrobenzamide has been shown to have anticonvulsant, anxiolytic, antidepressant, and anti-addictive effects.
実験室実験の利点と制限
One advantage of N-cyclohexyl-2-[(3-methoxypropyl)amino]-N-methyl-5-nitrobenzamide is its potency and selectivity for GABA aminotransferase, which makes it a useful tool for studying the role of GABA in neurological and psychiatric disorders. However, one limitation is that its effects are dependent on the baseline levels of GABA in the brain, which can vary between individuals and across different brain regions.
将来の方向性
Future research on N-cyclohexyl-2-[(3-methoxypropyl)amino]-N-methyl-5-nitrobenzamide could focus on its potential therapeutic effects in specific neurological and psychiatric disorders, as well as its potential as a tool for studying the role of GABA in these disorders. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of N-cyclohexyl-2-[(3-methoxypropyl)amino]-N-methyl-5-nitrobenzamide in humans, as well as potential side effects and safety concerns.
科学的研究の応用
N-cyclohexyl-2-[(3-methoxypropyl)amino]-N-methyl-5-nitrobenzamide has been studied extensively in preclinical models of a variety of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In these models, N-cyclohexyl-2-[(3-methoxypropyl)amino]-N-methyl-5-nitrobenzamide has been shown to increase GABA levels and have therapeutic effects.
特性
IUPAC Name |
N-cyclohexyl-2-(3-methoxypropylamino)-N-methyl-5-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-20(14-7-4-3-5-8-14)18(22)16-13-15(21(23)24)9-10-17(16)19-11-6-12-25-2/h9-10,13-14,19H,3-8,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWLLUMVTJFUET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。